

NXP800 Efficacy: A Comparative Analysis in ARID1a vs. ARID1b Deficient Cancer Models

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Compound of Interest

Compound Name: NXP800

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This guide provides a comparative analysis of the efficacy of **NXP800**, a novel GCN2 kinase activator, in preclinical models of cancers with deficiencies in either ARID1a or ARID1b, two key proteins in the SWI/SNF chromatin remodeling complex. The data presented is based on studies of endometrial cancer xenografts, offering insights into the potential therapeutic targeting of these distinct genetic vulnerabilities.

Quantitative Efficacy of NXP800

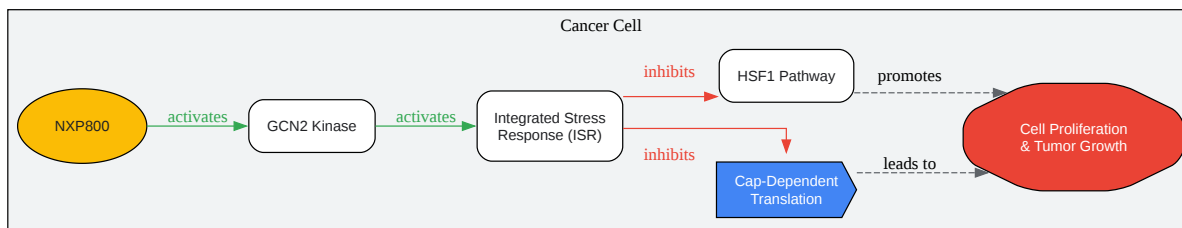
NXP800 has demonstrated potent single-agent antitumor activity in xenograft models of both ARID1a and ARID1b-deficient endometrial cancer.^[1] The table below summarizes the tumor growth inhibition (TGI) observed in three distinct human endometrial cancer cell line xenograft models.

Cell Line	ARID1 Status	Baseline Tumor Volume (Vehicle)	Baseline Tumor Volume (NXP800)	Day 32 Avg. Tumor Volume (Vehicle)	Day 32 Avg. Tumor Volume (NXP800)	Tumor Growth Inhibition (TGI)
SNG-M	ARID1a mutated	130.2 mm ³	139.7 mm ³	420.4 mm ³	85.4 mm ³	81% ^[1]
RL95-2	ARID1a mutated	124.5 mm ³	129.9 mm ³	773.8 mm ³	190.3 mm ³	76% ^[1]
KLE	ARID1b mutated	88.1 mm ³	88.1 mm ³	216.4 mm ³	18.9 mm ³	91.3% ^[1]

Data from a study on endometrial cancer xenografts.^[1]

Mechanism of Action: The NXP800 Signaling Pathway

NXP800 is a first-in-class oral small molecule that functions as a GCN2 kinase activator.^{[1][2][3]} Activation of GCN2 initiates the Integrated Stress Response (ISR), a cellular signaling network that responds to various stressors.^{[1][4]} In the context of cancer cells, chronic activation of the ISR by **NXP800** leads to the inhibition of cap-dependent translation and subsequent suppression of cell proliferation and tumor growth.^[4] This mechanism of action is particularly effective in cancers with mutations in the ARID1a gene.^{[1][5]} **NXP800** has also been identified as an inhibitor of the HSF1 pathway.^{[2][6]}



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NXP800 signaling pathway.

Experimental Protocols

The following protocols are based on the methodologies reported in preclinical studies of **NXP800** in endometrial cancer xenograft models.^{[1][7]}

Cell Lines and Culture

- ARID1a-mutated:
 - SNG-M (Creative Bioarray)^{[1][7]}
 - RL95-2 (ATCC)^{[1][7]}
- ARID1b-mutated:
 - KLE (ATCC) - Note: This cell line is wildtype for ARID1a but mutated for ARID1b.^{[1][7]}

Xenograft Model Establishment

- Animal Strain: CD1 Nude mice (nu/nu, Charles River).^{[1][7]}
- Tumor Implantation: Human endometrial cancer cell lines were implanted subcutaneously into the right lower flank of the mice.^{[1][7]}

- Cell Density: 2×10^6 cells per mouse were injected in a 0.1 ml Matrigel dilution.[\[1\]](#)[\[7\]](#)

NXP800 Treatment Regimen

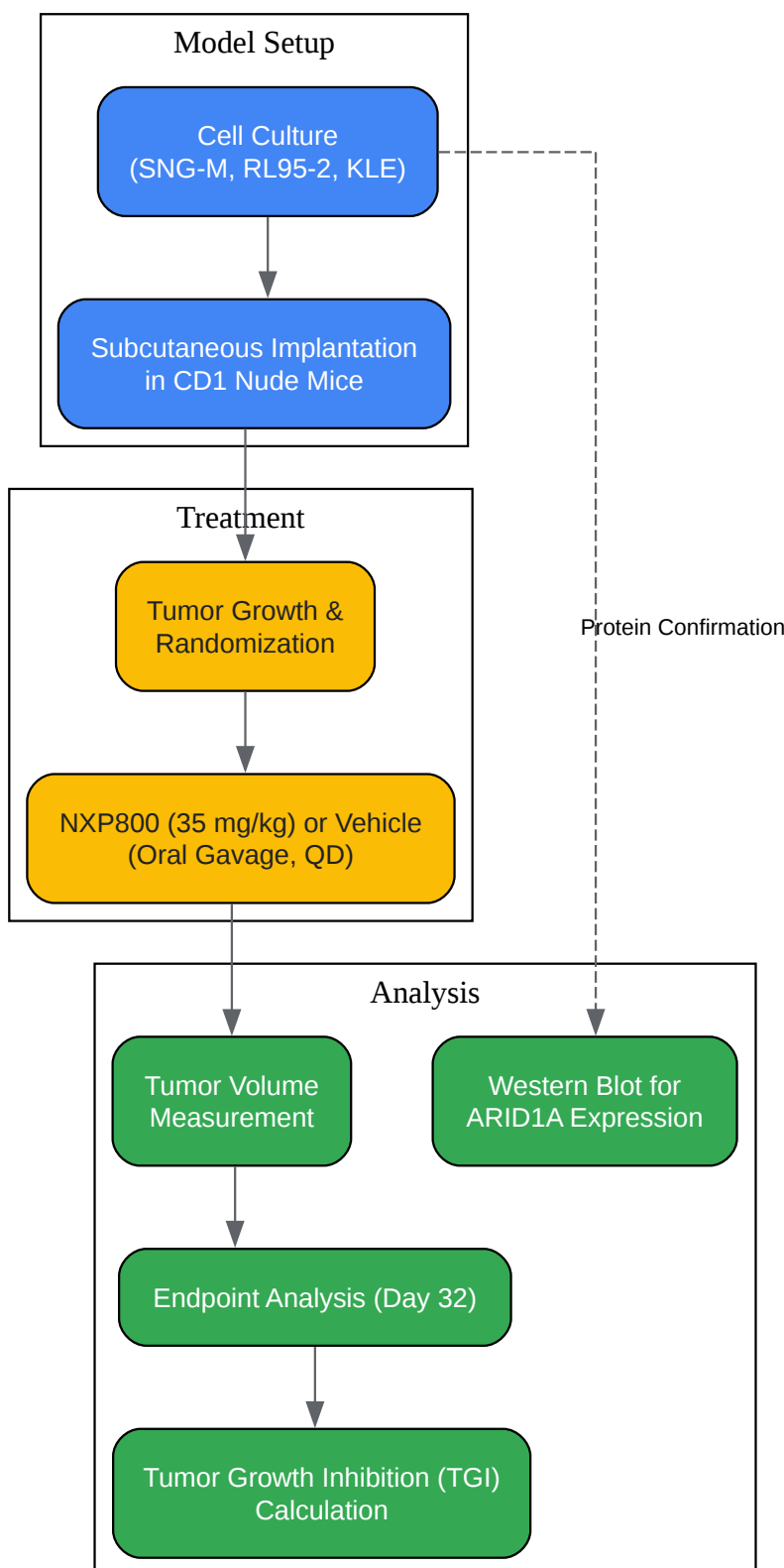
- Drug: **NXP800** administered at a dose of 35 mg/kg.[\[1\]](#)[\[7\]](#)
- Administration: Oral gavage, once daily (QD).[\[6\]](#)[\[7\]](#)
- Schedule: Treatment was administered on days 0-4, 7-11, 14-18, 21-25, and 28-30.[\[1\]](#)[\[7\]](#)
- Control Group: A vehicle control group was used in parallel.[\[1\]](#)

Confirmation of ARID1A Protein Loss

- Western blotting was performed to confirm the loss of ARID1A protein expression in the ARID1a-mutated cell lines.[\[7\]](#)

Efficacy Assessment

- Tumor volume was measured at baseline and at specified time points throughout the study.[\[1\]](#)
- Tumor Growth Inhibition (TGI) was calculated at the end of the study (Day 32) to determine the efficacy of **NXP800**.[\[1\]](#)



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Experimental workflow for **NXP800** xenograft studies.

Summary and Future Directions

The available preclinical data suggests that **NXP800** is a promising therapeutic agent for cancers with deficiencies in both ARID1a and ARID1b. Notably, the highest tumor growth inhibition was observed in the ARID1b-deficient KLE xenograft model, indicating a potent effect in this genetic context. Further investigation is warranted to fully elucidate the comparative efficacy and the underlying molecular determinants of response to **NXP800** in ARID1a versus ARID1b deficient tumors. **NXP800** is currently being investigated in a Phase 1b clinical trial for patients with platinum-resistant, ARID1a-mutated ovarian carcinoma.^{[1][2]}

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